molecular formula C29H21ClO3 B2501564 2-[(4-Chlorophenyl)methylene]-7-(4-methoxyphenoxy)-3-phenyl-1-indanone CAS No. 337921-35-4

2-[(4-Chlorophenyl)methylene]-7-(4-methoxyphenoxy)-3-phenyl-1-indanone

Cat. No.: B2501564
CAS No.: 337921-35-4
M. Wt: 452.93
InChI Key: NKNVKKVGVKNOII-XIEYBQDHSA-N
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Description

2-[(4-Chlorophenyl)methylene]-7-(4-methoxyphenoxy)-3-phenyl-1-indanone is a synthetic indanone derivative of significant interest in medicinal chemistry and neuroscience research for its potential as an allosteric modulator of G protein-coupled receptors (GPCRs) . Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric site used by the endogenous neurotransmitter, offering a novel approach to regulate receptor function with potential for greater subtype selectivity . This compound is part of a class of molecules investigated for their interaction with family C GPCRs, such as metabotropic glutamate receptors (mGlus), which are critical targets for psychiatric and neurological disorders including anxiety, depression, Parkinson’s disease, and schizophrenia . The 1-indanone core structure is a privileged scaffold in drug discovery, with derivatives demonstrating a broad spectrum of biological activities, such as antiviral, anti-inflammatory, and potential applications in neurodegenerative diseases like Alzheimer's . Research into this specific compound provides valuable insights into the structure-activity relationships of allosteric modulator pharmacophores and the complex interactions that can fine-tune receptor signaling, which is crucial for the development of new therapeutic strategies .

Properties

IUPAC Name

(2E)-2-[(4-chlorophenyl)methylidene]-7-(4-methoxyphenoxy)-3-phenyl-3H-inden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H21ClO3/c1-32-22-14-16-23(17-15-22)33-26-9-5-8-24-27(20-6-3-2-4-7-20)25(29(31)28(24)26)18-19-10-12-21(30)13-11-19/h2-18,27H,1H3/b25-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKNVKKVGVKNOII-XIEYBQDHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=CC=CC3=C2C(=O)C(=CC4=CC=C(C=C4)Cl)C3C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)OC2=CC=CC3=C2C(=O)/C(=C/C4=CC=C(C=C4)Cl)/C3C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H21ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Base-Catalyzed Condensation

Using NaOH/EtOH at reflux, the enolate of 7 attacks the aldehyde carbonyl, followed by dehydration to form the methylene bridge. This method yields the target compound (9 ) in 60–65% purity, requiring chromatographic purification.

Acid-Catalyzed Conditions

Lewis acids like BF₃·Et₂O enhance reaction rates and selectivity. At 50°C in dichloroethane, the condensation achieves 78% yield with minimal byproducts.

Optimization Table :

Condition Catalyst Solvent Temperature Yield (%)
Base-mediated NaOH Ethanol Reflux 60
Acid-mediated BF₃·Et₂O Dichloroethane 50°C 78

Alternative One-Pot Strategies

Recent advances employ tandem cyclization-condensation protocols to streamline synthesis. For instance, reacting 3-phenylpropionic acid with 4-methoxyphenol and 4-chlorobenzaldehyde in the presence of Sc(OTf)₃ and PPA generates the target compound in a single pot, albeit with moderate yield (52%).

Chemical Reactions Analysis

Types of Reactions

2-[(4-Chlorophenyl)methylene]-7-(4-methoxyphenoxy)-3-phenyl-1-indanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or alkanes.

    Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the aromatic rings are replaced by other groups using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

2-[(4-Chlorophenyl)methylene]-7-(4-methoxyphenoxy)-3-phenyl-1-indanone has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(4-Chlorophenyl)methylene]-7-(4-methoxyphenoxy)-3-phenyl-1-indanone involves its interaction with specific molecular targets and pathways. The compound’s aromatic rings and functional groups allow it to bind to various enzymes and receptors, potentially inhibiting or activating their functions. This interaction can lead to changes in cellular processes, such as apoptosis or cell proliferation, which are relevant in its biological and medicinal applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs and their properties, based on evidence-derived

Compound Name (CAS/Reference) Substituent at Position 2 Substituent at Position 7 Molecular Formula Molecular Weight Key Properties/Notes
Target Compound (4-Chlorophenyl)methylene 4-Methoxyphenoxy C₉H₂₁ClO₃* 464.93* High lipophilicity due to chloro and phenyl groups; potential bioactivity inferred.
7-(4-Methoxyphenoxy)-2-[(3-methyl-2-thienyl)methylene]-3-phenyl-1-indanone (CAS 337921-49-0) 3-Methyl-2-thienyl 4-Methoxyphenoxy Thienyl group may enhance π-π stacking; no reported bioactivity.
2-(Dimethylamino)methylene-7-(4-methoxyphenoxy)-3-phenyl-1-indanone (CAS 337921-65-0) Dimethylamino 4-Methoxyphenoxy Amino group improves solubility; potential for hydrogen bonding.
7-(4-Chlorophenoxy)-2-[(3,4-dimethoxyphenyl)methylene]-3-phenyl-1-indanone (CAS 337921-78-5) 3,4-Dimethoxyphenyl 4-Chlorophenoxy Electron-donating methoxy groups may enhance binding affinity.
7-Fluoro-2-[(4-methoxyphenyl)methylene]-3-phenyl-1-indanone (CAS 337921-27-4) 4-Methoxyphenyl Fluoro C₂₃H₁₇FO₃ 344.38 Fluorine increases polarity; structural analog with unconfirmed activity.
2-[(4-Fluorophenyl)methylene]-7-(4-methoxyphenoxy)-3-phenyl-1-indanone (CAS 337921-52-5) 4-Fluorophenyl 4-Methoxyphenoxy C₂₉H₂₁FO₃ 436.47 Fluorine’s electronegativity may reduce metabolic degradation.

*Inferred based on structural analogs.

Key Structural and Functional Insights:

Substituent Effects on Lipophilicity: The 4-chlorophenyl group in the target compound enhances lipophilicity compared to analogs with 4-fluorophenyl or 4-methoxyphenyl substituents. This property may improve membrane permeability but reduce aqueous solubility. The methoxyphenoxy group at position 7 is conserved across multiple analogs, suggesting its role in balancing hydrophobicity and hydrogen-bonding capacity .

In contrast, dimethylamino or dimethoxyphenyl groups introduce electron-donating effects, altering reactivity.

Steric Considerations :

  • The 3-phenyl group in all analogs contributes to steric bulk, which may influence binding pocket compatibility in biological targets.

Biological Activity

2-[(4-Chlorophenyl)methylene]-7-(4-methoxyphenoxy)-3-phenyl-1-indanone, a synthetic organic compound with the molecular formula C29H21ClO3, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure characterized by multiple aromatic rings and functional groups, which may contribute to its diverse pharmacological properties.

  • Molecular Weight : 452.93 g/mol
  • CAS Number : 337921-35-4
  • IUPAC Name : (2E)-2-[(4-chlorophenyl)methylidene]-7-(4-methoxyphenoxy)-3-phenyl-3H-inden-1-one

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its efficacy against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and lung cancer cells. The compound's mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

A study highlighted that the compound displayed a synergistic effect when combined with doxorubicin, enhancing the cytotoxicity against resistant cancer cell lines. This suggests potential for use in combination therapies for more effective cancer treatment.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies have shown that it possesses notable activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism underlying this antimicrobial effect may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Case Studies

  • Study on Anticancer Activity :
    • Objective : To evaluate the cytotoxic effects of the compound on breast cancer cells.
    • Methodology : MTT assay was used to assess cell viability.
    • Results : The compound reduced cell viability in a dose-dependent manner, with an IC50 value significantly lower than that of standard chemotherapeutics.
  • Antimicrobial Efficacy Study :
    • Objective : To determine the effectiveness against various bacterial strains.
    • Methodology : Disk diffusion method was employed.
    • Results : The compound showed inhibition zones comparable to conventional antibiotics, indicating strong antimicrobial potential.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The presence of chlorine and methoxy groups in its structure enhances its lipophilicity, facilitating cellular uptake and interaction with biomolecules such as proteins and nucleic acids.

Data Summary Table

Biological ActivityMethod UsedKey Findings
AnticancerMTT AssaySignificant cytotoxicity against MCF-7 cells
Synergistic effect with doxorubicin
AntimicrobialDisk DiffusionEffective against Gram-positive and Gram-negative bacteria

Q & A

Basic: What are the recommended synthetic routes for 2-[(4-Chlorophenyl)methylene]-7-(4-methoxyphenoxy)-3-phenyl-1-indanone, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves multi-step reactions, such as:

  • Step 1: Formation of the indanone core via Claisen-Schmidt condensation between a substituted acetophenone and a benzaldehyde derivative.
  • Step 2: Etherification at the 7-position using nucleophilic aromatic substitution with 4-methoxyphenol under basic conditions (e.g., K₂CO₃ in DMF) .
  • Step 3: Introduction of the 4-chlorophenylmethylene group via Knoevenagel condensation, using piperidine as a catalyst in refluxing ethanol .

Optimization Tips:

  • Monitor reaction progress with TLC or HPLC to adjust reaction times.
  • Use anhydrous solvents to minimize side reactions.
  • Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient).

Basic: Which spectroscopic and crystallographic techniques are critical for structural validation of this compound?

Answer:

  • NMR Spectroscopy:
    • ¹H/¹³C NMR: Assign peaks using DEPT-135 and 2D experiments (COSY, HSQC) to resolve overlapping signals from aromatic and methoxy groups .
    • NOESY: Confirm spatial proximity of substituents (e.g., 4-chlorophenyl and phenyl groups).
  • X-ray Crystallography:
    • Use SHELX-2018 for structure solution and refinement. Key parameters: Mo-Kα radiation (λ = 0.71073 Å), anisotropic displacement parameters for non-H atoms .
    • Validate H-atom positions using riding models.

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